molecular formula C21H22N6O2S B6447743 N-methyl-N-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine CAS No. 2549040-97-1

N-methyl-N-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine

Numéro de catalogue: B6447743
Numéro CAS: 2549040-97-1
Poids moléculaire: 422.5 g/mol
Clé InChI: ZGMSIUKZNMPFOD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-methyl-N-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a heterocyclic compound featuring a pyrido[3,4-d]pyrimidine core fused with a piperidine ring and a 1,1-dioxo-1,2-benzothiazol-3-amine moiety. The compound’s synthesis likely involves multi-step coupling reactions, analogous to methods described for structurally related pyrimidine derivatives .

Propriétés

IUPAC Name

N-methyl-N-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2S/c1-14-23-18-13-22-10-7-16(18)20(24-14)27-11-8-15(9-12-27)26(2)21-17-5-3-4-6-19(17)30(28,29)25-21/h3-7,10,13,15H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMSIUKZNMPFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CCC(CC3)N(C)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as sodium hydroxide or ethoxide and may involve cyclization and methylation steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

N-methyl-N-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Applications De Recherche Scientifique

N-methyl-N-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications:

Mécanisme D'action

The mechanism of action of N-methyl-N-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting cellular processes. Its lipophilicity allows it to diffuse easily into cells, where it can exert its effects by binding to target proteins and altering their function .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature ( and )

Key structural analogues include:

Compound Name / Identifier Core Structure Key Functional Groups Reported Activity/Properties
N-methyl-N-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine (Target) Pyrido[3,4-d]pyrimidine + benzothiazole Piperidine, methylpyrido-pyrimidine, sulfonamide (dioxo-benzothiazole) Hypothesized kinase inhibition (no direct data in evidence)
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () Pyrazole + pyridine Cyclopropylamine, methylpyrazole Synthetic intermediate; yield: 17.9%, MP: 104–107°C; HRMS: m/z 215 [M+H]+
1-(2-isopropylbenzyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 1296308-20-7) Pyrazolo[3,4-d]pyrimidine + pyrazole Isopropylbenzyl, methylpyrazole No activity data; structural similarity suggests kinase-targeting potential

Key Observations :

  • The target compound’s pyrido[3,4-d]pyrimidine core distinguishes it from pyrazolo-pyrimidine derivatives (e.g., CAS 1296308-20-7), which may alter kinase selectivity .
  • Piperidine substitution at the pyrido-pyrimidine N1 position is a shared feature with other patent compounds (e.g., CAS 1274802-81-1 in ), suggesting a role in solubility or target engagement .
Computational and Crystallographic Tools ( and )

Structural refinement tools like SHELXL () and the CCP4 suite () are critical for resolving complex heterocyclic structures. For example, SHELXL’s robustness in handling high-resolution data could aid in confirming the target compound’s conformation, particularly the piperidine ring’s spatial orientation .

Research Implications and Limitations

  • Strengths: The target compound’s hybrid structure merges features of known kinase inhibitors (e.g., pyrido-pyrimidine) with novel sulfonamide motifs, offering a template for optimizing selectivity and pharmacokinetics.
  • Gaps: No direct biological data (e.g., IC$_{50}$, binding assays) are available in the evidence, limiting mechanistic insights. Comparative studies with clinical-stage pyrimidine inhibitors (e.g., imatinib analogs) are warranted.

Activité Biologique

N-methyl-N-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic targets, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines various heterocyclic moieties, including a benzothiazole and pyridopyrimidine framework. Its molecular formula is C₁₅H₁₈N₄O₂S, with a molecular weight of 342.40 g/mol. The presence of multiple functional groups contributes to its biological activity.

Research indicates that compounds with similar structures exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Many pyridopyrimidine derivatives act as inhibitors for key enzymes such as dihydrofolate reductase (DHFR) and various kinases. This inhibition can disrupt cellular processes in cancer cells and other disease states .
  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential use as antimicrobial agents .
  • Antioxidant Properties : Compounds with similar structures are noted for their ability to scavenge free radicals, suggesting a role in mitigating oxidative stress-related diseases .

Biological Activity Data

The following table summarizes the biological activities reported for related compounds and their mechanisms:

Compound NameTarget Enzyme/ActivityEffectReference
PiritreximDihydrofolate Reductase (DHFR)Antitumor activity
Pyrido[3,4-d]pyrimidinesKinase inhibitionAntiproliferative effects
Benzothiazole derivativesAntimicrobialBactericidal effects

Case Studies

Several studies have explored the biological activity of compounds related to N-methyl-N-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine:

  • Antitumor Efficacy : A study demonstrated that pyridopyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines by inhibiting DHFR activity. This led to reduced cell proliferation and increased apoptosis in treated cells .
  • Antimicrobial Properties : Research has indicated that certain analogs possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of benzothiazole derivatives have revealed that modifications at specific positions significantly enhance biological activity. For instance, substituents on the piperidine ring can alter binding affinity to target enzymes .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.